molecular formula C13H20ClN3O4S B2624968 1-[1-(4-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-amine CAS No. 1585929-99-2

1-[1-(4-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-amine

Cat. No.: B2624968
CAS No.: 1585929-99-2
M. Wt: 349.83
InChI Key: QNMJELDMJUZLSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(4-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-amine is a chemical compound with the molecular formula C₁₃H₁₉N₃O₄S It is a derivative of piperidine, a six-membered heterocyclic compound containing nitrogen

Preparation Methods

The synthesis of 1-[1-(4-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with piperidine and 4-nitrobenzenesulfonyl chloride.

    Reaction Conditions: The piperidine is reacted with 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms the intermediate 1-(4-nitrobenzenesulfonyl)piperidine.

    Amination: The intermediate is then subjected to amination using ethan-1-amine under controlled conditions to yield the final product, this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-[1-(4-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding sulfonic acid and piperidine derivatives.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines or alcohols. Major products formed from these reactions include reduced amines, substituted piperidines, and sulfonic acids.

Scientific Research Applications

1-[1-(4-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Biological Studies: The compound is employed in studies investigating the biological activity of piperidine derivatives.

    Industrial Applications: It serves as an intermediate in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[1-(4-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological receptors or enzymes. The piperidine ring provides structural stability and enhances the compound’s binding affinity to its targets.

Comparison with Similar Compounds

1-[1-(4-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-amine can be compared with other piperidine derivatives such as:

    1-(4-Nitrobenzenesulfonyl)piperidine: Lacks the ethan-1-amine group, making it less versatile in certain reactions.

    1-(4-Aminobenzenesulfonyl)piperidine: Contains an amino group instead of a nitro group, altering its reactivity and biological activity.

    1-(4-Methylbenzenesulfonyl)piperidine: The methyl group provides different steric and electronic properties compared to the nitro group.

The uniqueness of this compound lies in its combination of the nitrobenzenesulfonyl and piperidine moieties, which confer specific chemical and biological properties.

Properties

IUPAC Name

1-[1-(4-nitrophenyl)sulfonylpiperidin-2-yl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O4S/c1-10(14)13-4-2-3-9-15(13)21(19,20)12-7-5-11(6-8-12)16(17)18/h5-8,10,13H,2-4,9,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMLLJYVDYSZIRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCCN1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.